

JNJ-64264681: A Deep Dive into its Kinome Selectivity Profile

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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinome selectivity profile of **JNJ-64264681**, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative kinase inhibition data, the experimental protocols used for its determination, and the key signaling pathways involved.

Introduction

JNJ-64264681 is an orally active, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2][3]} BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells.^{[4][5][6][7]} Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. **JNJ-64264681** has demonstrated exceptional kinome selectivity, a crucial attribute for minimizing off-target effects and enhancing its therapeutic window. This guide delves into the specifics of this selectivity.

Kinome Selectivity Profile

The selectivity of **JNJ-64264681** was assessed against a broad panel of kinases using the KINOMEScan™ platform (Eurofins DiscoverX). The screening was performed at a concentration of 1 μ M. The results highlight the high selectivity of **JNJ-64264681** for BTK.

Table 1: Kinome Selectivity of JNJ-64264681 (Selected Kinases)

Kinase Target	Percent Inhibition at 1 μ M
BTK	100
BMX	98
TEC	96
ITK	88
TXK	86
EGFR	35
ERBB2	28
ERBB4	45
BLK	78
LYN	55
SRC	30
FGR	42
HCK	60
LCK	48
YES1	25

Note: This table presents a selection of kinases from the full screen to illustrate the selectivity profile. The complete dataset can be found in the supplementary information of Tichenor et al., J. Med. Chem. 2022, 65, 21, 14326–14336.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The kinome selectivity of **JNJ-64264681** was determined using the KINOMEscan™ competition binding assay.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding to the kinase's active site.

Detailed Methodology:

- **Kinase and Ligand Preparation:** A proprietary DNA-tagged recombinant kinase is prepared. A corresponding immobilized ligand specific for the active site of the kinase is bound to a solid support.
- **Competition Assay:** The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (**JNJ-64264681** at 1 μ M) in a multi-well plate.
- **Washing:** The wells are washed to remove unbound kinase and test compound.
- **Elution and Quantification:** The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
- **Data Analysis:** The amount of kinase bound to the solid support is compared between the test compound-treated sample and a DMSO control. The results are expressed as a percentage of control, which is then converted to a percentage inhibition value.

Biochemical IC50 Determination

For key kinases, half-maximal inhibitory concentrations (IC50) were determined using biochemical assays.

Principle: These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

General Protocol (Example using a fluorescence-based assay):

- **Reagents:** Recombinant kinase, substrate peptide, ATP, and a detection reagent are prepared in an appropriate assay buffer.

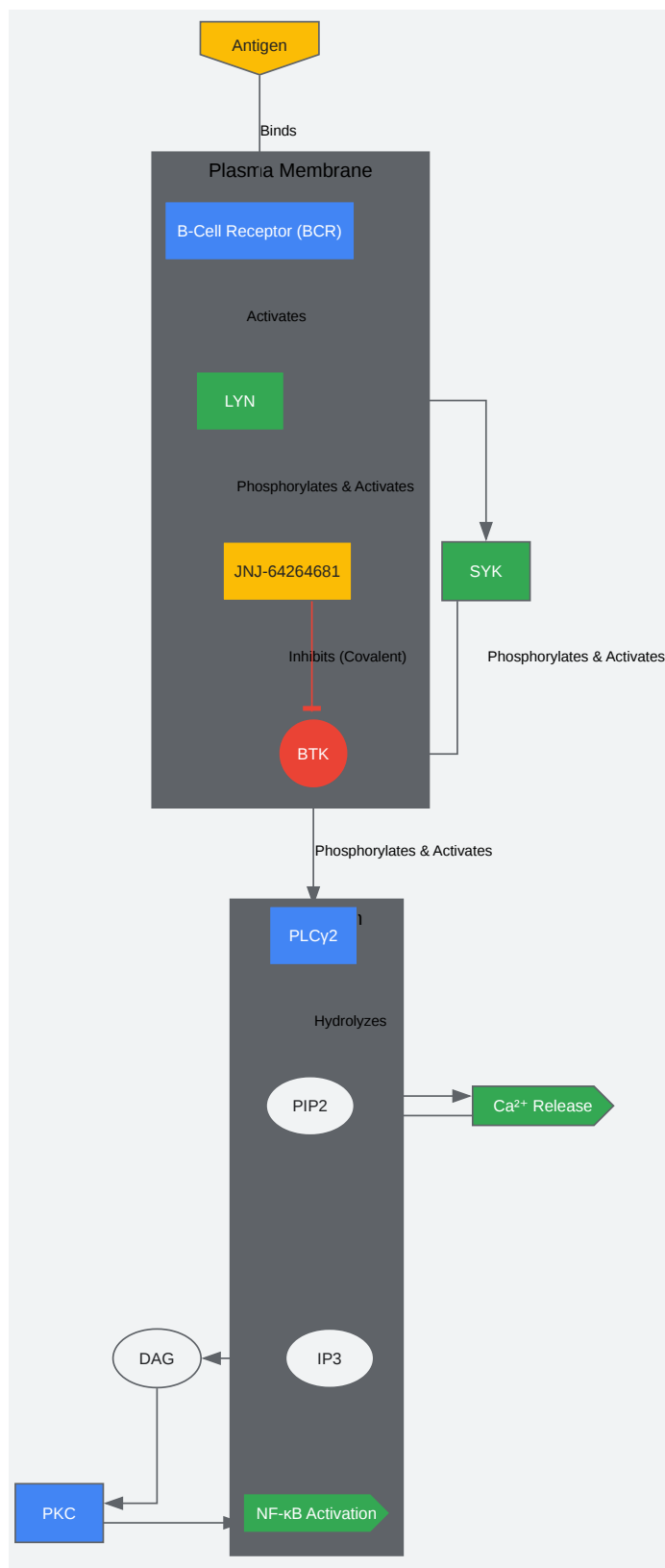
- Inhibitor Preparation: **JNJ-64264681** is serially diluted to create a range of concentrations.
- Kinase Reaction: The kinase, substrate, and inhibitor are incubated together to allow for binding. The kinase reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate, generating a fluorescent signal.
- Data Analysis: The fluorescence intensity is measured, and the IC50 value is calculated by fitting the dose-response curve using a suitable software.

Signaling Pathways and Visualizations

JNJ-64264681 primarily targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This leads to the activation of a series of downstream kinases, including BTK, which ultimately results in B-cell proliferation, differentiation, and survival.

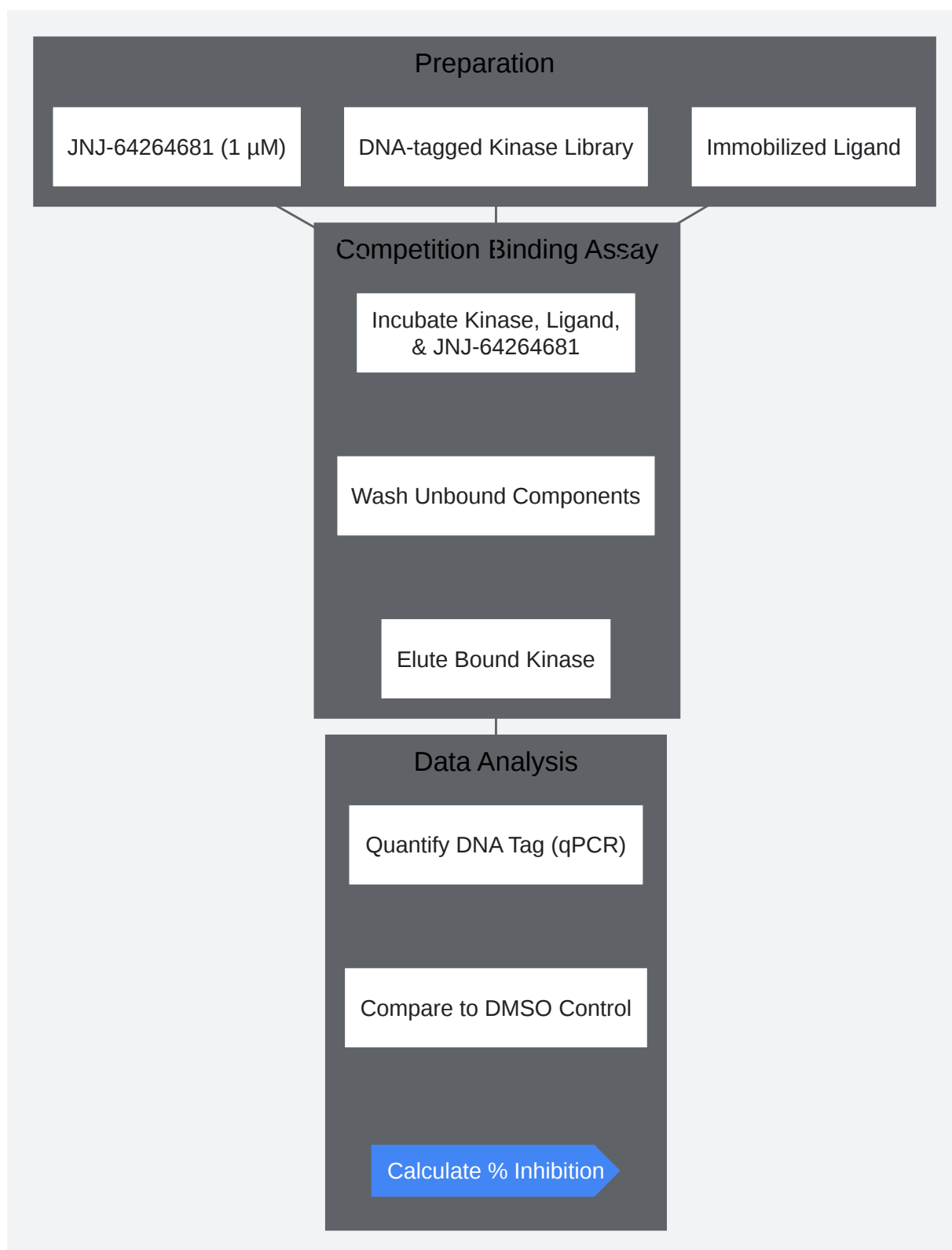


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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **JNJ-64264681** on BTK.

Experimental Workflow for Kinome Selectivity Profiling

The following diagram illustrates the general workflow for determining the kinome selectivity profile of a compound using the KINOMEscan™ assay.



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Caption: General experimental workflow for the KINOMEScan™ competition binding assay.

Conclusion

JNJ-64264681 is a highly selective, covalent inhibitor of BTK. Its kinome selectivity profile, as determined by the KINOMEScan™ assay, demonstrates a potent and specific interaction with BTK and a limited number of other TEC family kinases, with minimal off-target activity against a broad range of other kinases. This high degree of selectivity is a key characteristic that suggests a favorable safety profile and supports its ongoing clinical development for the treatment of B-cell malignancies and autoimmune diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive technical resource for researchers in the field of kinase inhibitor drug discovery.

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